Methyl (3R)-3-(benzyloxy)tetradecanoate

Lipid A Chiral Synthesis Antimicrobial

Methyl (3R)-3-(benzyloxy)tetradecanoate (CAS 114264-01-6), also known as (R)-3-Benzyloxy Myristic Acid Methyl Ester, is a chiral fatty acid methyl ester derivative of myristic acid with a molecular weight of 348.5 g/mol and a computed XLogP3-AA value of 7. It is a protected precursor to the naturally occurring (R)-3-hydroxytetradecanoic acid, a critical component of bacterial Lipid A.

Molecular Formula C22H36O3
Molecular Weight 348.5 g/mol
CAS No. 114264-01-6
Cat. No. B019980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3R)-3-(benzyloxy)tetradecanoate
CAS114264-01-6
Synonyms(R)-3-Benzyloxytetradecanoic Acid Methyl Ester;  (3R)-3-(Phenylmethoxy)tetradecanoic Acid Methyl Ester; 
Molecular FormulaC22H36O3
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)OC)OCC1=CC=CC=C1
InChIInChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3/t21-/m1/s1
InChIKeyDSQRYVDYSWWRDB-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl (3R)-3-(benzyloxy)tetradecanoate (CAS 114264-01-6) for Lipid A Research and Chiral Synthesis: Procurement Specifications


Methyl (3R)-3-(benzyloxy)tetradecanoate (CAS 114264-01-6), also known as (R)-3-Benzyloxy Myristic Acid Methyl Ester, is a chiral fatty acid methyl ester derivative of myristic acid with a molecular weight of 348.5 g/mol and a computed XLogP3-AA value of 7 . It is a protected precursor to the naturally occurring (R)-3-hydroxytetradecanoic acid, a critical component of bacterial Lipid A . This compound serves as a key chiral building block in the synthesis of bioactive molecules and Lipid A analogs .

Why Methyl (3R)-3-(benzyloxy)tetradecanoate (CAS 114264-01-6) Cannot Be Substituted with Common Analogs in Lipid A Synthesis


Substitution with non-chiral or stereochemically mismatched analogs, such as methyl 3-oxotetradecanoate (MW 256.4) or methyl (S)-3-(benzyloxy)tetradecanoate, compromises both the structural integrity and biological function of the target Lipid A molecules. The (3R) absolute stereochemistry of this compound is essential, as it directly mirrors the stereochemistry of the naturally occurring (R)-3-hydroxytetradecanoic acid component of Lipid A . Furthermore, the benzyl protecting group provides a specific synthetic handle for deprotection to the free 3-hydroxy acid , a feature absent in 3-oxo or 3-hydroxy analogs, which cannot be directly substituted without altering downstream synthetic routes and final product bioactivity .

Methyl (3R)-3-(benzyloxy)tetradecanoate (CAS 114264-01-6): Quantitative Differentiation from Analogs and Procurement Justification


Absolute Stereochemistry Essential for Bioactivity: Comparison with Racemic and (S)-Enantiomer

The (3R) absolute stereochemistry of this compound is essential for producing biologically active Lipid A. Enzymatic resolution of racemic methyl 3-hydroxytetradecanoate using porcine pancreas lipase afforded (R)-3-hydroxytetradecanoic acid with greater than 99% enantiomeric excess (ee) and an enantiomeric ratio exceeding 900 under optimized conditions, while the unreacted (S)-methyl ester was recovered with 98% ee . The (3R)-configured acid is the natural component of bacterial Lipid A; the (3S)-enantiomer is non-natural and yields Lipid A analogs with altered or diminished biological activity .

Lipid A Chiral Synthesis Antimicrobial

Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area vs. 3-Hydroxy and 3-Oxo Analogs

The benzyloxy protecting group confers distinct physicochemical properties compared to more polar analogs. Methyl (3R)-3-(benzyloxy)tetradecanoate has a computed XLogP3-AA value of 7 and a topological polar surface area (TPSA) of 35.5 Ų . In contrast, the deprotected 3-hydroxy analog (methyl 3-hydroxytetradecanoate) has an XLogP3-AA of approximately 5.2 and a TPSA of 46.5 Ų . The 3-oxo analog (methyl 3-oxotetradecanoate) has an XLogP3-AA of approximately 6.2 and a TPSA of 43.4 Ų . These differences in lipophilicity and polarity directly impact chromatographic behavior, membrane permeability, and suitability for use in non-polar environments.

Lipophilicity Membrane Partitioning QSAR

Synthetic Utility: Validated Intermediate for Tetrahydrolipstatin (Orlistat Precursor) vs. Alternative Analogs

Methyl (3R)-3-(benzyloxy)tetradecanoate is a direct precursor to (3R)-3-(benzyloxy)tetradecanal, a key intermediate in the total synthesis of (-)-tetrahydrolipstatin, the active pharmaceutical ingredient in the anti-obesity drug Orlistat . The synthesis involves benzylation of 3(R)-hydroxytetradecanoic acid methyl ester to yield the protected compound, followed by DIBAL reduction to the aldehyde . This compound is part of a 13-step synthesis from N-Troc-d-glucosamine to a Lipid A precursor, achieving a total yield of 2.9% . The (S)-enantiomer, in contrast, is an intermediate for (R,S,S,S)-Orlistat, an isomeric impurity with distinct pharmacological properties .

Total Synthesis Pharmaceutical Intermediate Anti-Obesity

Antimicrobial Activity Potential: Class-Level Inference from Deprotected 3-Hydroxy Analog

While direct antimicrobial data for methyl (3R)-3-(benzyloxy)tetradecanoate is limited, its deprotected form, 3-hydroxy myristic acid methyl ester (racemic mixture), exhibits specific activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 49.5 μg/mL and shows no cytotoxicity to Vero cells (IC50 >100 μM) . The (R)-enantiomer of 3-hydroxytetradecanoic acid is a known component of bacterial Lipid A, which is recognized by the innate immune system via Toll-like receptor 4 (TLR4) . The benzyloxy-protected compound serves as a stable, protected precursor that can be deprotected to the active 3-hydroxy acid under controlled conditions, enabling structure-activity relationship (SAR) studies of Lipid A mimetics .

Antimycobacterial Lipid A Mimetic Drug Discovery

Key Procurement and Application Scenarios for Methyl (3R)-3-(benzyloxy)tetradecanoate (CAS 114264-01-6)


Synthesis of Natural and Unnatural Lipid A Analogs for Immunomodulatory Research

Researchers synthesizing Lipid A analogs for structure-activity relationship (SAR) studies require the (R)-configured 3-hydroxyacyl chain to mimic the natural Escherichia coli Lipid A structure . Methyl (3R)-3-(benzyloxy)tetradecanoate serves as a protected, enantiomerically pure building block that can be selectively deprotected to the free 3-hydroxy acid after incorporation into the disaccharide backbone . Its use ensures the correct stereochemistry at the 3-position, which is critical for TLR4-mediated immune activation or antagonism studies . Procurement of the (3R)-stereoisomer, rather than the racemate or (S)-enantiomer, is essential for generating biologically relevant Lipid A mimetics .

Total Synthesis of (-)-Tetrahydrolipstatin (Orlistat) and Related β-Lactone Pancreatic Lipase Inhibitors

This compound is a validated intermediate in the asymmetric synthesis of (-)-tetrahydrolipstatin, the active pharmaceutical ingredient in the anti-obesity drug Orlistat . The synthetic route involves conversion of methyl (3R)-3-(benzyloxy)tetradecanoate to the corresponding aldehyde, (3R)-3-(benzyloxy)tetradecanal, which then undergoes a Lewis acid-catalyzed [2+2]-cycloaddition to form the β-lactone core . Laboratories engaged in process chemistry development, impurity profiling, or the synthesis of Orlistat analogs should source this specific stereoisomer to ensure fidelity to published synthetic protocols and to avoid generating undesired stereoisomeric impurities .

Investigation of Lipid-Related Membrane Interactions and Non-Polar Solvent Systems

Due to its high computed lipophilicity (XLogP3-AA = 7) and low topological polar surface area (35.5 Ų), methyl (3R)-3-(benzyloxy)tetradecanoate is suitable as a non-polar solvent or probe for studying lipid-related interactions in model membrane systems . Its physicochemical properties, distinct from the more polar 3-hydroxy (XLogP3 ~5.2) and 3-oxo (XLogP3 ~6.2) analogs, make it a preferred choice for experiments requiring a defined, hydrophobic environment or for investigating the partitioning behavior of lipidated molecules . Researchers exploring the properties and behavior of cell membranes or developing lipid-based drug delivery systems may find this compound uniquely suited for such studies .

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